Lysine ketoisocaproate

renal nutrition keto acid therapy protein synthesis

Lysine ketoisocaproate (L‑lysine mono(4‑methyl‑2‑oxovalerate)) is a 1:1 salt formed between the essential amino acid L‑lysine and α‑ketoisocaproate (KIC), the keto‑acid metabolite of the branched‑chain amino acid leucine [REFS‑1]. The compound is employed primarily in multi‑component nutritional formulations intended to spare nitrogen while supplying essential amino‑acid carbon skeletons in chronic renal failure [REFS‑2].

Molecular Formula C12H24N2O5
Molecular Weight 276.33 g/mol
CAS No. 78000-32-5
Cat. No. B1675780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysine ketoisocaproate
CAS78000-32-5
SynonymsLysine ketoisocaproate
Molecular FormulaC12H24N2O5
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1
InChIKeyAZOLWFLKEMTKDO-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysine Ketoisocaproate (CAS 78000-32-5): A Defined Keto Acid–Amino Acid Salt for Nitrogen‑Sparing Renal Nutritional Therapy


Lysine ketoisocaproate (L‑lysine mono(4‑methyl‑2‑oxovalerate)) is a 1:1 salt formed between the essential amino acid L‑lysine and α‑ketoisocaproate (KIC), the keto‑acid metabolite of the branched‑chain amino acid leucine [REFS‑1]. The compound is employed primarily in multi‑component nutritional formulations intended to spare nitrogen while supplying essential amino‑acid carbon skeletons in chronic renal failure [REFS‑2]. Because it delivers both a nitrogen‑containing essential amino acid and a nitrogen‑free keto acid capable of being transaminated to leucine in vivo, it occupies a distinct niche among keto‑acid supplements.

Why Simple Substitution of Lysine Ketoisocaproate with Other KIC Salts Can Lead to Therapeutic Inequivalence


KIC can be presented to the body as salts of basic amino acids (ornithine, lysine, histidine), as inorganic salts (calcium, sodium), or as the free acid. The counter‑ion is not biologically inert: it influences palatability, solid‑state stability, dissolution behaviour, and the nutritional efficiency with which the keto‑acid carbon is incorporated into tissue protein [REFS‑1]. Direct comparative growth studies demonstrate that the amino‑acid partner substantially alters the slope‑ratio efficacy of KIC [REFS‑2], while formulation‑level data show that palatability and stability profiles diverge markedly between salt forms [REFS‑1]. Consequently, interchanging lysine ketoisocaproate with another KIC source without reformulation and re‑validation risks altering both patient compliance and metabolic outcomes.

Quantitative Head‑to‑Head Evidence Differentiating Lysine Ketoisocaproate from Its Closest Analogs


Growth‑Promoting Efficacy of KIC‑Lys vs. KIC‑Orn and KIC‑His in Leucine‑Deficient Rats

In a slope‑ratio growth assay using rats maintained on a leucine‑free chemically defined diet, the leucine‑sparing efficacy of α‑ketoisocaproate was determined for three amino‑acid salt forms. The slope‑ratio efficacy of the lysine salt (KIC‑Lys) was 38 %, compared with 50 % for the ornithine salt (KIC‑Orn) and 49 % for the histidine salt (KIC‑His) [REFS‑1]. KIC‑Lys was statistically inferior to both KIC‑Orn and KIC‑His.

renal nutrition keto acid therapy protein synthesis

Palatability of Lysine Ketoisocaproate‑Containing Mixtures vs. Calcium Keto‑Acid Salts

In a series of taste‑panel evaluations, multi‑salt mixtures that included L‑lysine α‑ketoisocaproate (designated Mixtures B, C, and F in US4752619) were judged to be significantly more palatable than comparable formulations relying on calcium salts of branched‑chain keto acids [REFS‑1]. The improvement in palatability was considered critical for long‑term daily administration in chronic renal failure patients.

palatability patient compliance nutritional supplement formulation

Aqueous Solubility of Lysine Ketoisocaproate Relative to Calcium Ketoisocaproate

Lysine ketoisocaproate can be brought into solution using DMSO as a primary solvent and sonication; under the same conditions, calcium α‑ketoisocaproate is described as “very slightly soluble in water” and requires prolonged sonication for even limited dissolution [REFS‑1][REFS‑2]. Although both compounds exhibit limited intrinsic aqueous solubility, the lysine salt’s behaviour under sonication offers a practical advantage for preparing homogeneous liquid doses.

solubility liquid formulation dissolution

Utilization Efficiency of KIC for Protein Synthesis Is Amplified in Uremic Versus Normal Physiology

Using an isotopic dual‑label method (³H‑leucine / ¹⁴C‑KIC), Tungsanga et al. demonstrated that the nutritional efficiency ratio (R) of KIC as a leucine substitute is significantly higher in 11/12 nephrectomised uremic rats than in sham‑operated controls. The largest increase was observed in liver protein (39 %) and the smallest in muscle protein (19 %) [REFS‑1]. This finding confirms that the metabolic context of chronic uremia favours the re‑amination of KIC to leucine.

uremia leucine metabolism nitrogen sparing

Primary Research and Industrial Application Scenarios for Lysine Ketoisocaproate


Renal‑Failure Nutritional Therapy Requiring Defined Nitrogen‑Sparing Keto‑Acid Input

Lysine ketoisocaproate is used as a component of multi‑salt formulations (alongside ornithine and histidine keto‑acid salts) intended to slow the progression of chronic renal failure. In this setting the compound simultaneously delivers the essential amino acid lysine and the leucine‑sparing KIC moiety, helping to maintain nitrogen balance while minimising urea generation. The enhanced palatability of lysine‑KIC‑containing mixtures documented in US4752619 [REFS‑1] directly supports long‑term patient compliance.

Formulation of Palatable Oral Supplements for Long‑Term Home Administration

When preparing oral powders or liquid suspensions for daily home use in chronic kidney disease, formulators select lysine ketoisocaproate over inorganic KIC salts (e.g., calcium KIC) to achieve a more acceptable taste profile without resorting to high levels of sweeteners or flavour‑masking agents [REFS‑1]. The improved solubility under sonication further facilitates extemporaneous compounding of liquid doses [REFS‑2].

Pre‑Clinical Research into Leucine‑Metabolite Biology in Catabolic States

Investigators studying the differential tissue utilisation of KIC in uremia, liver disease, or sepsis can employ lysine ketoisocaproate as a chemically defined source of KIC. The compound’s well‑characterised nutritional efficiency (R = 0.30 ± 0.01 in normal rats, rising in disease states) enables reproducible experimental designs [REFS‑3]. Its identity as a single‑salt entity, rather than a mixture, simplifies dose‑response studies.

Development of Dispersible Tablet or Powder‑for‑Suspension Products for Dysphagic Patients

Because lysine ketoisocaproate can be dispersed more readily than the calcium salt under sonication [REFS‑2], it is a candidate API for sachet or dispersible‑tablet formats aimed at elderly renal patients who have difficulty swallowing large tablets. This aligns with the tablet‑coating and compaction strategies described in the renal tablet patent literature [REFS‑4].

Quote Request

Request a Quote for Lysine ketoisocaproate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.